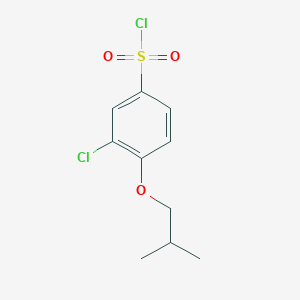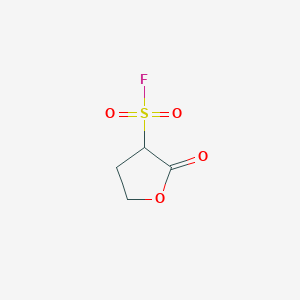
2-Oxooxolane-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxooxolane-3-sulfonyl fluoride is a chemical compound with the molecular formula C₄H₅FO₄S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxooxolane-3-sulfonyl fluoride typically involves the use of fluorosulfonyl radicals. These radicals can be generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . One common method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO₂ insertion/fluorination .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often utilizes sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxooxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions: Common reagents used in these reactions include fluorosulfonyl radicals, sulfuryl fluoride gas, and various nucleophiles. Reaction conditions often involve mild temperatures and slightly basic conditions .
Major Products: The major products formed from these reactions include functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
2-Oxooxolane-3-sulfonyl fluoride has found widespread applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Oxooxolane-3-sulfonyl fluoride involves the formation of highly reactive intermediates, such as fluorosulfonyl radicals. These intermediates can participate in various chemical reactions, leading to the formation of diverse products . The compound’s reactivity is influenced by its ability to form stable intermediates and engage in sulfur (VI) fluoride exchange reactions .
Comparaison Avec Des Composés Similaires
Sulfonyl Chlorides: These compounds undergo similar fluoride-chloride exchange reactions but are less stable than sulfonyl fluorides.
Sulfonyl Azides: These compounds can also form reactive intermediates but have different reactivity profiles compared to sulfonyl fluorides.
Sulfonyl Thiols: These compounds participate in electrophilic fluorination reactions but have distinct chemical properties.
Uniqueness: 2-Oxooxolane-3-sulfonyl fluoride is unique due to its stability and reactivity in sulfur (VI) fluoride exchange reactions. Its ability to form stable intermediates and engage in diverse chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C4H5FO4S |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2-oxooxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2 |
Clé InChI |
ACWWGUXEKWTJSX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


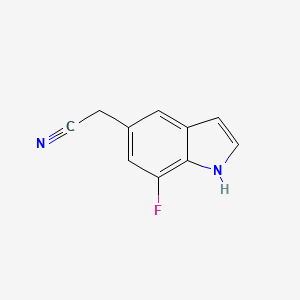
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)


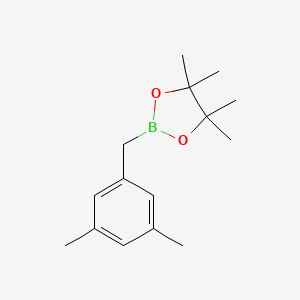
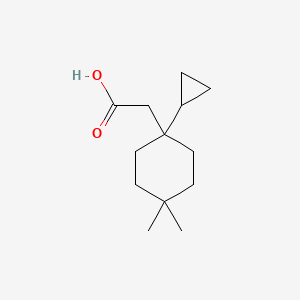
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

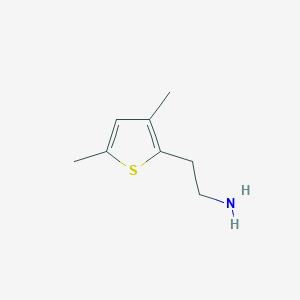
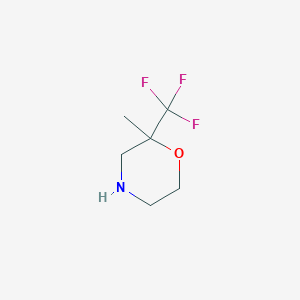
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)
